Levothyroxine Sodium Impurity 15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-iodo-L-tyrosine typically involves the acetylation of L-tyrosine followed by iodination. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The iodination step involves the use of iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the desired position on the tyrosine molecule.

Industrial Production Methods

Industrial production of N-Acetyl-3-iodo-L-tyrosine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can remove the iodine atom or modify other functional groups.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated tyrosine derivatives.

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its role in protein synthesis and enzyme activity.

Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging studies.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine involves its conversion to active metabolites within the body. The acetyl group is removed to form tyrosine, which then participates in various biochemical pathways. The iodine atom may play a role in modulating the activity of enzymes and receptors, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-tyrosine: Similar in structure but lacks the iodine atom.

L-Tyrosine: The parent amino acid without any modifications.

3-Iodo-L-tyrosine: Contains the iodine atom but lacks the acetyl group.

Uniqueness

N-Acetyl-3-iodo-L-tyrosine is unique due to the presence of both the acetyl group and the iodine atom. This dual modification can enhance its solubility, stability, and bioavailability compared to its analogs. Additionally, the iodine atom may confer unique biological activities, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Levothyroxine Sodium Impurity 15 is a notable impurity associated with the synthetic thyroid hormone levothyroxine (LT4), which is primarily used to treat hypothyroidism. Understanding the biological activity of this impurity is essential for ensuring the safety and efficacy of levothyroxine formulations. This article delves into the biological activity of this compound, examining its pharmacological effects, potential health implications, and relevant research findings.

Pharmacokinetics

The pharmacokinetic profile of levothyroxine indicates that it has a bioavailability ranging from 40% to 80%, primarily absorbed in the jejunum and upper ileum . Factors such as food intake, gastrointestinal pH, and co-administered medications can significantly influence its absorption. Impurities may further complicate this profile by modifying these interactions.

High-Resolution Mass Spectrometry Studies

Recent investigations utilizing high-resolution mass spectrometry (HRMS) have focused on elucidating the structure of levothyroxine impurities, including Impurity 15. These studies have highlighted that impurities can arise from degradation processes under various conditions such as thermal stress or prolonged storage .

One significant study demonstrated that certain impurities could be detected through liquid chromatography-mass spectrometry (LC-MS) techniques. The findings suggest that monitoring these impurities is crucial for maintaining drug quality and efficacy .

Clinical Implications

The presence of impurities like this compound may lead to adverse drug reactions (ADRs). Reports have indicated that switching between different formulations or brands of levothyroxine can result in fluctuations in thyroid-stimulating hormone (TSH) levels, potentially causing clinical instability in patients .

A survey conducted among healthcare professionals revealed that a substantial number of ADRs were associated with product substitution and changes in brand formulations. This underscores the need for consistent monitoring of both levothyroxine and its impurities to mitigate risks associated with treatment variability .

Summary of Pharmacokinetic Data for Levothyroxine

| Parameter | Value |

|---|---|

| Bioavailability | 40-80% |

| Half-life | Approximately 7 days |

| Absorption site | Jejunum and upper ileum |

| Metabolism | Liver, kidneys, brain |

| Excretion | Feces and urine |

Reported Adverse Drug Reactions Associated with Levothyroxine

| Type of Reaction | Frequency (%) |

|---|---|

| Lack of efficacy | 19.2 |

| Thyroid disorders | 10.6 |

| Product substitution issues | 3.5 |

Properties

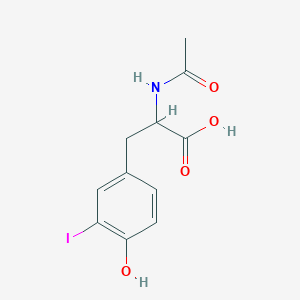

Molecular Formula |

C11H12INO4 |

|---|---|

Molecular Weight |

349.12 g/mol |

IUPAC Name |

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) |

InChI Key |

IVMIEKMLDYZRFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.